Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate

PROTAC Linker Design Stereochemical Differentiation Targeted Protein Degradation

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate (CAS: 873537-65-6) is a synthetic intermediate belonging to the class of Boc-protected aminocyclohexyl piperazines. It features a piperazine ring N-protected with a tert-butoxycarbonyl (Boc) group and a free primary amine on a cyclohexyl substituent, providing two distinct handles for sequential bioconjugation.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
CAS No. 873537-65-6
Cat. No. B3434244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate
CAS873537-65-6
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)N
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h12-13H,4-11,16H2,1-3H3
InChIKeyURRCSHBKELVFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Aminocyclohexyl)Piperazine-1-Carboxylate (873537-65-6): A Bifunctional Building Block for Rigid PROTAC Linkers and CNS-Permeable Scaffolds


Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate (CAS: 873537-65-6) is a synthetic intermediate belonging to the class of Boc-protected aminocyclohexyl piperazines. It features a piperazine ring N-protected with a tert-butoxycarbonyl (Boc) group and a free primary amine on a cyclohexyl substituent, providing two distinct handles for sequential bioconjugation . Its primary value lies in its semi-rigid 1,4-disubstituted cyclohexyl spacer, which enforces a defined exit vector geometry, making it a critical building block for constructing proteolysis-targeting chimeras (PROTACs) where linker rigidity profoundly impacts ternary complex cooperativity and degradation efficiency [1].

Why 4-Aminophenyl or Unsubstituted Piperazine Analogs Cannot Substitute Tert-Butyl 4-(4-Aminocyclohexyl)Piperazine-1-Carboxylate in Degrader Design


Generic substitution with widely available 4-aminophenyl piperazines or simple Boc-piperazine fails because these alternatives lack the specific stereoelectronic properties of the 1,4-cyclohexyl spacer. The cyclohexane ring imposes a rigid, non-planar 'stick-out' conformation that is critical for productive ternary complex formation with E3 ligases like VHL [1]. In contrast, the planar phenyl analog alters the exit vector angle entirely, while flexible alkyl linkers suffer from high conformational entropy that reduces degradation cooperativity. Even among cyclohexyl variants, stereochemistry is crucial: the trans isomer demonstrates significantly higher degradation cooperativity (α = 5.7) compared to its cis counterpart (α = 1.4), proving that precise spatial orientation—not just the presence of the ring—drives functional performance in PROTACs [1].

Quantitative Performance Differentiation of Tert-Butyl 4-(4-Aminocyclohexyl)Piperazine-1-Carboxylate Against Structural Analogs


Trans-Cyclohexyl Spacer Drives 39% Higher Maximal Degradation and 2.25-Fold Faster Kinetics vs. Cis Isomer in LRRK2 PROTACs

In an LRRK2 PROTAC system, the PROTAC XL01126 incorporating a trans-cyclohexyl linker achieved a maximal degradation (Dmax) of 82%, compared to only 59% for the cis-cyclohexyl analog XL01134. The degradation half-life (t1/2) was also substantially faster at 1.2 hours for the trans isomer versus 2.7 hours for the cis. Crucially, this superior degradation occurred despite weaker binary binding affinity to VHL (Kd = 2 µM for trans vs. 160 nM for cis), which is outweighed by enhanced ternary complex cooperativity (α = 5.7 vs. 1.4) [1].

PROTAC Linker Design Stereochemical Differentiation Targeted Protein Degradation

Rigid Cyclohexyl-Piperazine PROTACs Achieve >95% FLT3-ITD Degradation at Nanomolar Potency, Outperforming Flexible-Linker Precursor

In an optimized series of FLT3-targeting PROTACs, compounds MA190 and MA191 containing rigid cyclohexyl-piperidine/piperazine linkers achieved >95% reduction in FLT3-ITD protein levels in MV4-11 AML cells at nanomolar concentrations, significantly outperforming the predecessor compound MA49, which utilized a simpler, less rigid linker [1]. MA191 independently demonstrated a DC50 of 10 nM for FLT3-ITD degradation [2].

FLT3-ITD Degradation Acute Myeloid Leukemia PROTAC Linker Optimization

Piperazine Core Endows pH-Responsive Solubility Advantage of Up to 170-Fold Over Non-Basic Linkers in PROTACs

Piperazine-containing linkers provide a fundamental physicochemical advantage over purely aliphatic or PEG linkers due to the ionizable secondary amine (predicted pKa ~10.54 for the target compound ). In a USP7-targeting PROTAC series, a bis-basic piperazine-modified degrader (compound 40) demonstrated a remarkable 170-fold increase in aqueous solubility compared to its non-piperazine precursor, while maintaining high target selectivity and degradation efficiency [1]. This property is critical for overcoming the poor solubility that frequently hampers heterobifunctional degraders.

PROTAC Solubility Piperazine Linker Physicochemical Optimization

Commercially Available at 95-98% HPLC Purity with Dual Conjugation Handles; No Undefined Protecting Group Chemistry Required

The compound is commercially supplied at purities ranging from 95% to 98% (HPLC) by multiple vendors, with the Boc group providing acid-labile N-protection orthogonal to the free cyclohexylamine handle . This dual-functionality eliminates the need for additional protection/deprotection steps that would be necessary with simpler analogs like 1-Boc-piperazine (which lacks the second conjugation point) or 4-aminophenyl analogs (which lack the aliphatic amine reactivity). The predicted density of 1.075±0.06 g/cm³ and boiling point of 378.9±42.0 °C provide specification benchmarks for quality control .

Chemical Procurement Building Block Purity Orthogonal Protection Strategy

High-Impact Application Scenarios for Tert-Butyl 4-(4-Aminocyclohexyl)Piperazine-1-Carboxylate Based on Quantitative Evidence


Design of High-Efficiency LRRK2 and FLT3 Degraders for Neurodegeneration and Oncology

This compound is the optimal starting material for synthesizing PROTACs that require a rigid, trans-configurable cyclohexyl linker. As demonstrated by the direct comparative data in LRRK2 PROTACs, the trans geometry maximizes degradation efficacy (Dmax 82% vs. 59%) and speed (t1/2 1.2 h vs. 2.7 h) [1]. In FLT3-ITD-driven AML programs, incorporating this scaffold achieved >95% target reduction at nanomolar concentrations [2]. Research teams developing degraders should select this intermediate for linker optimization campaigns targeting kinases where complete target elimination and fast kinetics are therapeutically necessary.

PROTAC Solubility Rescue and Oral Bioavailability Optimization

For degrader series plagued by poor aqueous solubility (a common cause of program failure), the piperazine ring within this building block offers a 170-fold solubility boost upon protonation in acidic compartments, as validated in USP7 degrader studies [1]. The predicted pKa of ~10.54 for the piperazine nitrogen ensures it remains largely protonated in the endosomal environment (pH 5.5-6.0), facilitating endosomal escape and enhancing intracellular exposure. Medicinal chemistry groups should incorporate this scaffold into degrader linkers when physicochemical property optimization is a primary goal.

Synthesis of Bispecific Heterobifunctional Molecules Requiring Defined Linker Geometry

The 1,4-disubstituted cyclohexyl ring enforces an inter-ligand distance with a highly conserved geometry (~4 Å steric bulk) that has been resolved by X-ray co-crystallography in ternary complex structures [1]. This precise spatial control is impossible to achieve with flexible alkyl or PEG linkers. Projects requiring reproducible ternary complex formation, such as those targeting 'undruggable' proteins or developing molecular glues, should prioritize this building block to enforce the rigid 'stick-out' conformation that thermodynamic profiling has shown to be critical for cooperative binding and degradation.

Contract Research and Custom Synthesis Workflows Demanding Orthogonal Protection

For CROs and internal medicinal chemistry groups executing parallel synthesis of PROTAC libraries, this building block eliminates two synthetic steps (Boc installation on piperazine and introduction of the cyclohexylamine spacer) compared to assembling the linker from N-Boc-piperazine and a separate cyclohexyl diamine. The orthogonal Boc/amine functionality allows for sequential, high-yielding amide coupling or reductive amination without protecting group manipulation, reducing cycle time and cost per analog in lead optimization campaigns [2].

Quote Request

Request a Quote for Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.